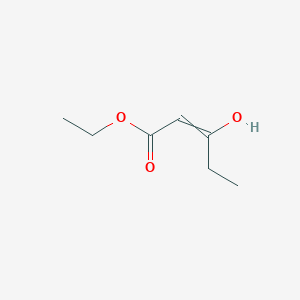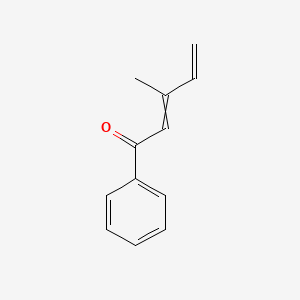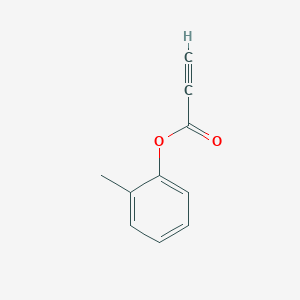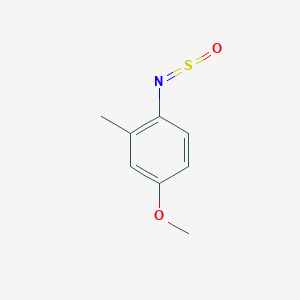
Ethyl 3-hydroxypent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxypent-2-enoate is an organic compound with the molecular formula C7H12O3. It is an ester derived from the reaction between ethyl alcohol and 3-hydroxypent-2-enoic acid. This compound is characterized by its α,β-unsaturated ester structure, which makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins may be used to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxopent-2-enoate.
Reduction: The double bond in the α,β-unsaturated ester can be reduced to form ethyl 3-hydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.
Major Products Formed:
Oxidation: Ethyl 3-oxopent-2-enoate.
Reduction: Ethyl 3-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxypent-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-hydroxypent-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its α,β-unsaturated ester structure allows it to undergo Michael addition reactions, which are crucial in many biological processes.
Comparación Con Compuestos Similares
Ethyl 3-hydroxypent-2-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds have ester functionalities, but ethyl acetoacetate has a keto group instead of a hydroxyl group.
Mthis compound: This compound is similar but has a methyl group instead of an ethyl group.
Ethyl 3-oxopent-2-enoate: This is the oxidized form of this compound.
Uniqueness: this compound is unique due to its combination of an α,β-unsaturated ester and a hydroxyl group, which provides it with distinct reactivity and versatility in synthetic applications.
Propiedades
Número CAS |
60223-99-6 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl 3-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h5,8H,3-4H2,1-2H3 |
Clave InChI |
HEHPPCHSOURXCD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline](/img/structure/B14612810.png)



![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)
![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

